Superior Bone Marrow Targeting Efficacy Compared to Unmodified Control Vesicles
Vesicles surface-modified with 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (designated as SA-vesicles) demonstrate a significant and specific affinity for bone marrow tissue. This is in direct contrast to control vesicles lacking this compound, which show no such preferential distribution. Quantitative biodistribution studies reveal that over 60% of the injected dose of SA-vesicles accumulates in the bone marrow within 6 hours of intravenous administration [1]. This targeting is further enhanced by the co-incorporation of a small amount of PEG-lipid, which passively increases marrow distribution while reducing off-target hepatic uptake [1].
| Evidence Dimension | In vivo biodistribution to target organ (Bone Marrow) 6h post-injection |
|---|---|
| Target Compound Data | > 60% of injected dose |
| Comparator Or Baseline | Control vesicles without DHSG |
| Quantified Difference | Significant affinity to bone marrow induced; >60% distribution achieved vs. non-specific distribution for control. |
| Conditions | Rabbit model, intravenous injection of 99mTc-labeled vesicles at a 15 mg/kg lipid dose. |
Why This Matters
For applications requiring bone marrow-specific delivery (e.g., immunomodulation, treatment of hematological disorders), this compound provides a level of targeting that is unattainable with generic anionic phospholipids.
- [1] Sou, K., Goins, B., Takeoka, S., Tsuchida, E., & Phillips, W. T. (2007). Selective uptake of surface-modified phospholipid vesicles by bone marrow macrophages in vivo. Biomaterials, 28(16), 2655-2666. View Source
